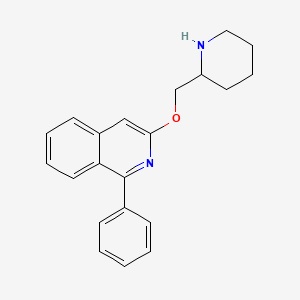
1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group, a piperidine ring, and an isoquinoline core
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of isoquinoline derivatives with piperidine under basic conditions can yield the desired product.
Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions, where benzene reacts with isoquinoline derivatives in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.
Hydrogenation: Catalytic hydrogenation can reduce the aromatic rings, leading to the formation of saturated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline can be compared with other similar compounds, such as:
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical and biological properties.
1-Phenyl-3-(morpholin-2-ylmethoxy)isoquinoline: The presence of a morpholine ring introduces additional oxygen atoms, potentially affecting its reactivity and interactions.
1-Phenyl-3-(azepan-2-ylmethoxy)isoquinoline: The azepane ring provides a larger ring structure, which may influence its steric and electronic properties.
Propriétés
Numéro CAS |
89707-51-7 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-2-8-16(9-3-1)21-19-12-5-4-10-17(19)14-20(23-21)24-15-18-11-6-7-13-22-18/h1-5,8-10,12,14,18,22H,6-7,11,13,15H2 |
Clé InChI |
NLVZNAJMRABIJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















